4-[(4-benzylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol
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Overview
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol is a complex organic compound that features a benzylpiperazine moiety, an iodine atom, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol typically involves multiple steps:
Formation of the Benzylpiperazine Moiety: This can be achieved by reacting benzyl chloride with piperazine under basic conditions.
Methoxylation: The methoxy group is introduced via methylation of a phenol precursor using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated compounds.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
4-[(4-Benzylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol involves its interaction with various molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The iodine atom and methoxy group may also contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-[(4-Benzylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of the benzylpiperazine moiety with the methoxyphenol group also provides a distinct pharmacological profile, making it a valuable compound for further research.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23IN2O2/c1-24-18-12-16(11-17(20)19(18)23)14-22-9-7-21(8-10-22)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVKEMSGEBZNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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